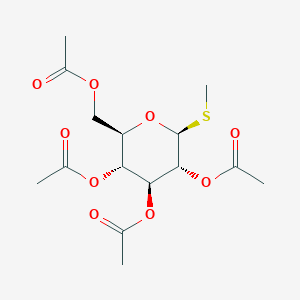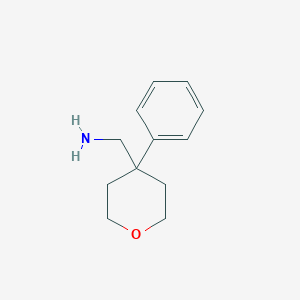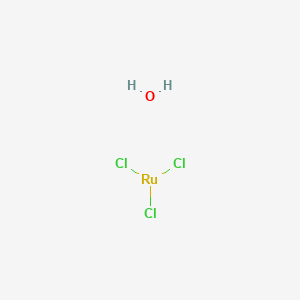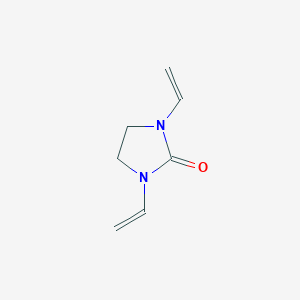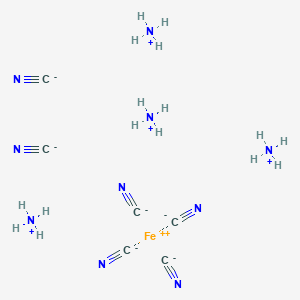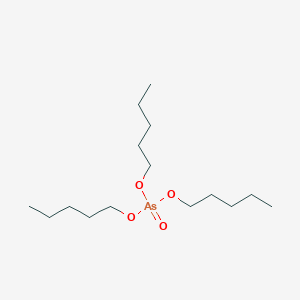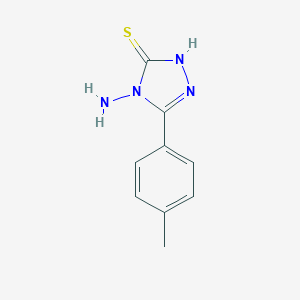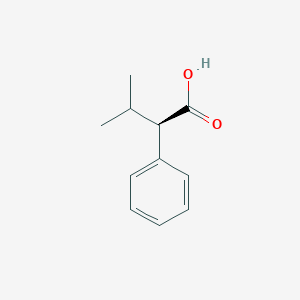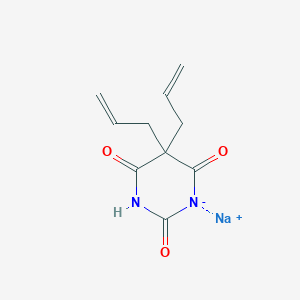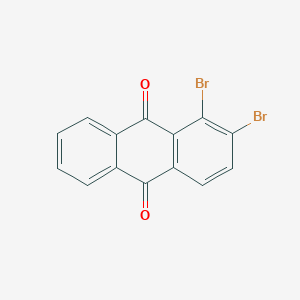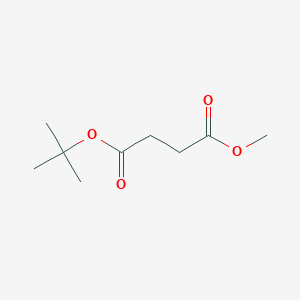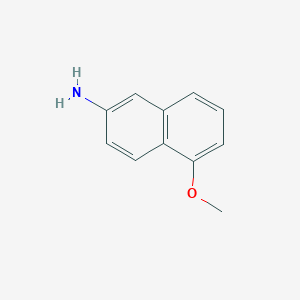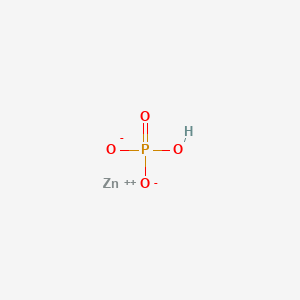
Zinc hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc hydrogen phosphate is an inorganic compound with the chemical formula ZnHPO₄. It typically appears as a white crystalline or powdery solid. This compound is known for its stability and is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc hydrogen phosphate can be synthesized through the reaction of zinc oxide (ZnO) with phosphoric acid (H₃PO₄). The reaction occurs in an aqueous medium, producing this compound and water as byproducts. The reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{PO}_4 \rightarrow \text{ZnHPO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting zinc salts with phosphoric acid under controlled conditions. The process involves careful monitoring of temperature and pH to ensure the formation of the desired product. The reaction is typically carried out in large reactors with continuous stirring to maintain homogeneity.
Types of Reactions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable nature.
Substitution Reactions: It can participate in substitution reactions where the hydrogen phosphate group is replaced by other anions or functional groups.
Complex Formation: this compound can form complexes with various ligands, enhancing its reactivity in certain conditions.
Common Reagents and Conditions:
Acids and Bases: this compound reacts with strong acids and bases, leading to the formation of different zinc and phosphate compounds.
Temperature and pH: The reactivity of this compound can be influenced by changes in temperature and pH, which can alter its solubility and interaction with other chemicals.
Major Products Formed:
Zinc Phosphate: When reacted with phosphoric acid, this compound can form zinc phosphate.
Hydrogen Gas: In some reactions, hydrogen gas may be released as a byproduct.
Aplicaciones Científicas De Investigación
Chemistry: Zinc hydrogen phosphate is used as a precursor in the synthesis of other zinc and phosphate compounds. It is also employed in various chemical reactions to study its reactivity and interaction with other substances.
Biology and Medicine: In the biomedical field, this compound is explored for its potential use in drug delivery systems and as a component in dental cements due to its biocompatibility and stability.
Industry: this compound is used in the production of fertilizers, corrosion inhibitors, and as a flame retardant. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which zinc hydrogen phosphate exerts its effects involves its interaction with other molecules and ions. In biological systems, it can interact with enzymes and proteins, influencing their activity and stability. The phosphate group in this compound plays a crucial role in these interactions, often acting as a ligand or a structural component in complex formation.
Comparación Con Compuestos Similares
Zinc Phosphate (Zn₃(PO₄)₂): Unlike zinc hydrogen phosphate, zinc phosphate has a different stoichiometry and is used primarily as a corrosion inhibitor and in dental cements.
Calcium Hydrogen Phosphate (CaHPO₄): This compound is similar in structure but contains calcium instead of zinc. It is commonly used in the food industry and as a dietary supplement.
Magnesium Hydrogen Phosphate (MgHPO₄): Similar to this compound, this compound contains magnesium and is used in various industrial and pharmaceutical applications.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for specialized applications in chemistry, biology, and industry. Its ability to form complexes and participate in substitution reactions distinguishes it from other similar compounds.
Propiedades
Número CAS |
14332-60-6 |
|---|---|
Fórmula molecular |
H3O4PZn |
Peso molecular |
163.4 g/mol |
Nombre IUPAC |
phosphoric acid;zinc |
InChI |
InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4); |
Clave InChI |
OXHXATNDTXVKAU-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[Zn+2] |
SMILES canónico |
OP(=O)(O)O.[Zn] |
| 14332-60-6 | |
Sinónimos |
hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


